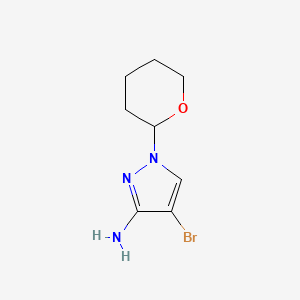

4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12BrN3O |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

4-bromo-1-(oxan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H12BrN3O/c9-6-5-12(11-8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2,(H2,10,11) |

InChI Key |

ANXVXAXNGHDSBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1 Oxan 2 Yl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine reveals several key disconnections. The primary strategic precursors can be identified by deconstructing the molecule into simpler, more readily available starting materials. The oxane-2-YL group is a tetrahydropyran (B127337) (THP) protecting group, which suggests its introduction at a later stage to mask the N-H of the pyrazole (B372694) ring. The bromo and amine substituents on the pyrazole ring can be installed through electrophilic substitution and nucleophilic substitution or rearrangement reactions, respectively.

Pyrazole Ring Construction Strategies

The formation of the 3-aminopyrazole (B16455) core is a critical step. One of the most common and effective methods for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. chim.it

Key strategies for constructing the 3-aminopyrazole ring include:

Reaction of β-ketonitriles with hydrazines : This is a widely used method where a β-ketonitrile reacts with hydrazine. chim.it The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the 3-aminopyrazole. chim.it

Condensation of α,β-unsaturated nitriles with hydrazines : This approach utilizes α,β-unsaturated nitriles bearing a leaving group at the β-position, which condense with hydrazine to form the pyrazole ring. chim.itarkat-usa.org The choice of hydrazine (unsubstituted or monosubstituted) and reaction conditions can influence the regioselectivity of the final product. chim.it

From isoxazoles : 3(5)-aminopyrazoles can also be synthesized from isoxazoles through a ring-opening and ring-closing sequence upon treatment with hydrazine. chim.it

These methods provide versatile routes to the core pyrazole structure, which can then be further functionalized.

Introduction of the Oxane-2-YL Protecting Group at N1

To prevent unwanted side reactions during subsequent functionalization steps, the pyrazole N-H is typically protected. The oxane-2-YL group, also known as the tetrahydropyranyl (THP) group, is a common choice for this purpose due to its stability under various conditions and ease of removal. thieme-connect.de

The introduction of the THP group is generally achieved by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. total-synthesis.comnih.govorganic-chemistry.org

Commonly used acidic catalysts and conditions include:

| Catalyst | Solvent | Temperature | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (CH2Cl2) | Room Temperature | total-synthesis.comcommonorganicchemistry.com |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (CH2Cl2) | 0 °C to Room Temperature | total-synthesis.comnih.gov |

| Boron trifluoride etherate (BF3·Et2O) | - | - | nih.gov |

| Amberlyst H-15 | - | - | nih.gov |

| Montmorillonite clay K-10 | - | - | nih.gov |

A solvent-free, quantitative protection of pyrazole using DHP has also been reported, offering a green alternative to traditional methods. rsc.org

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by both steric and electronic factors. nih.gov Generally, the less sterically hindered nitrogen atom is favored for alkylation. researchgate.net

In the case of 3-substituted pyrazoles, N1-alkylation is often the major product under basic conditions. researchgate.netsemanticscholar.orgacs.org The use of protecting groups can also direct the regioselectivity of subsequent reactions. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to control the regioselective arylation and alkylation of pyrazoles. nih.gov

Regioselective Bromination at the 4-Position of the Pyrazole Ring

The introduction of a bromine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution. The pyrazole ring is sufficiently activated to react with various brominating agents.

Common brominating agents and conditions:

| Reagent | Solvent | Conditions | Reference |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl4), Chloroform (CHCl3) | - | researchgate.net |

| N-Bromosaccharin (NBSac) | Solvent-free, Silica-supported sulfuric acid | Room Temperature | jmcs.org.mxresearchgate.netjmcs.org.mxscielo.org.mx |

| Elemental Bromine (Br2) | Water, Acetic Acid | - | jmcs.org.mx |

The use of N-bromosaccharin under solvent-free conditions provides a new and efficient method for the regioselective synthesis of 4-bromopyrazoles. jmcs.org.mxresearchgate.netscielo.org.mx This method is particularly advantageous as it often results in high yields and avoids the use of hazardous solvents. jmcs.org.mx

Amination at the 3-Position of the Pyrazole Ring

The introduction of an amino group at the C3 position is a key step in the synthesis of the target molecule. As discussed in the pyrazole ring construction section, this is often achieved by starting with precursors that already contain a nitrogen-based functional group that leads to the 3-amino substituent.

Established methods for the synthesis of 3-aminopyrazoles include:

Condensation of β-ketonitriles with hydrazine : This is a direct and common method to form the 3-aminopyrazole ring system. chim.itchemicalbook.com

From α,β-unsaturated nitriles : Reaction with hydrazine provides another route to 3-aminopyrazoles. chim.itarkat-usa.org

Functional group transformation : In some cases, a group at the 3-position, such as a nitro or carboxyl group, can be reduced to an amino group. tandfonline.com Alternatively, a halogen at the 3-position can be displaced by an amine. tandfonline.com

Electrophilic amination : Primary amines can be converted to N-Boc hydrazines using oxaziridine (B8769555) reagents, which can then be used in a one-pot synthesis of pyrazoles. organic-chemistry.orgresearchgate.net

Conventional and Advanced Synthetic Routes

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, long durations, and the use of hazardous organic solvents. tandfonline.com In contrast, advanced synthetic routes aim to improve efficiency, yield, and the environmental profile of the synthesis.

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of this compound typically follows a logical multi-step sequence. A common strategy involves the initial formation of the pyrazole ring, followed by bromination and then protection of the pyrazole nitrogen.

A representative multi-step synthesis can be conceptualized as follows:

Cyclocondensation: The synthesis often starts with the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent to form the pyrazole core. nih.gov For the target molecule, this would involve forming a 3-aminopyrazole.

Bromination: The formed pyrazole ring is then subjected to bromination. Various brominating agents like N-Bromosuccinimide (NBS) or elemental bromine can be used to introduce a bromine atom at the 4-position of the pyrazole ring. jmcs.org.mx

Protection: The final step is the protection of the nitrogen atom of the pyrazole ring. The 'oxan-2-YL' group, also known as a tetrahydropyranyl (THP) group, is introduced by reacting the N-H of the pyrazole with 3,4-dihydro-2H-pyran (DHP), usually under acidic catalysis. This protecting group is crucial for preventing unwanted side reactions in subsequent synthetic steps.

One-Pot and Multi-Component Reaction Approaches

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for pyrazole synthesis. These strategies involve combining multiple reaction steps in a single reaction vessel, which can significantly reduce reaction time, resource consumption, and waste generation. jetir.org

For instance, a one-pot synthesis for a related 4-bromopyrazole derivative has been reported, which combines the cyclocondensation and bromination steps. jmcs.org.mx This is achieved by reacting a 1,3-diketone with an arylhydrazine and N-bromosaccharin in the presence of a solid acid catalyst under solvent-free conditions. jmcs.org.mx While not producing the exact target molecule, this approach demonstrates the feasibility of combining key synthetic steps.

Another advanced strategy involves the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from primary amines. organic-chemistry.org This method utilizes an in-situ generation of hydrazines which then react with a 1,3-diketone, showcasing a metal-free approach to creating functionalized pyrazoles. organic-chemistry.org Adapting such a methodology could provide a more direct route to intermediates of the target compound.

| Approach | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | Reliable and well-established. | Time-consuming, lower overall yield, more waste. | afinitica.com |

| One-Pot Synthesis | Multiple steps in a single vessel without isolating intermediates. | Increased efficiency, shorter reaction times, less waste. | Requires compatible reaction conditions for all steps. | jmcs.org.mxorganic-chemistry.org |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single step to form the product. | High atom economy, operational simplicity, rapid access to complex molecules. | Can be challenging to optimize. | jetir.org |

Catalyst-Mediated and Metal-Free Synthetic Protocols

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective. Both metal-based and metal-free catalysts have been employed in the synthesis of pyrazole derivatives.

Catalyst-Mediated Synthesis:

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions, which can be employed to functionalize the pyrazole ring. For instance, Mizoroki-Heck reactions catalyzed by palladium complexes have been used in the synthesis of styryl-substituted pyrazoles. mdpi.com

Silver Catalysis: Silver-catalyzed reactions have been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, involving a sequence of nucleophilic addition, cyclization, and elimination. mdpi.com

Solid Acid Catalysts: Heterogeneous catalysts like silica (B1680970) gel-supported sulfuric acid have been used for the one-pot synthesis of 4-bromopyrazoles, offering advantages such as easy separation and reusability. jmcs.org.mx

Metal-Free Synthesis: The development of metal-free synthetic protocols is a significant goal in green chemistry to avoid the toxicity and cost associated with transition metals.

Iodine-Mediation: An iodine-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot synthesis for various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Another iodine-mediated cascade strategy allows for the synthesis of amino pyrazole thioether derivatives without the need for metals or solvents. acs.org

Organocatalysis: Simple organic molecules can catalyze pyrazole synthesis. For example, a metal-free approach for generating N-arylated pyrazoles has been developed using a continuous flow method that involves diazotization and a vitamin C-mediated reduction. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. tandfonline.comtandfonline.com This includes the use of alternative energy sources and avoiding hazardous solvents.

Solvent-Free Reaction Conditions and Solid-State Synthesis

Conducting reactions without a solvent or in a solid state can significantly reduce waste and simplify purification processes.

Grinding: A solvent-free synthesis of NH-pyrazoles has been achieved by simply grinding the reactants together, demonstrating a greener and environmentally benign methodology. researchgate.net

Ionic Liquids: An efficient, green synthesis of pyrano[2,3-c]pyrazoles has been described using an ionic liquid as a catalyst under solvent-free conditions, offering advantages like simple workup and short reaction times. jetir.org

Catalyst-Free and Solvent-Free: In some cases, pyrazole derivatives can be synthesized under catalyst- and solvent-free conditions, for example, through a cascade reaction to produce amino pyrazole thioethers. acs.org

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comeurekaselect.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as an environmentally friendly technique for synthesizing pyrazole derivatives. tandfonline.com It often leads to reduced reaction times, minimal use of hazardous chemicals, and improved energy efficiency. tandfonline.combenthamdirect.com For example, the synthesis of novel pyrazole derivatives has been achieved through microwave-assisted condensation and cyclization reactions. nih.gov This method has been used to create a variety of pyrazole structures, often with better yields and in shorter times than traditional methods. researchgate.netdergipark.org.tr

Ultrasound-Assisted Synthesis: Ultrasound irradiation can also enhance reaction rates and yields in the synthesis of pyrazole derivatives. benthamdirect.comeurekaselect.com This technique has been successfully applied to synthesize tetrazole-based pyrazolines and isoxazolines, demonstrating its potential as a green chemistry tool. nih.gov Ultrasound is often used to improve conventional solvent-based extractions and reactions, providing an environmentally friendly alternative to traditional methods. benthamdirect.comarabjchem.org

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Solvent-Free/Solid-State | Reactions are conducted by grinding solids or using a minimal amount of a recyclable catalyst like an ionic liquid. | Reduces solvent waste, simplifies purification, lowers costs, environmentally friendly. | jetir.orgtandfonline.comresearchgate.net |

| Microwave-Assisted | Uses microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, higher yields, improved selectivity, energy efficient. | tandfonline.combenthamdirect.comnih.gov |

| Ultrasound-Assisted | Uses high-frequency sound waves to induce cavitation and accelerate the reaction. | Enhanced reaction rates, improved yields, can be used at lower temperatures. | benthamdirect.comnih.govarabjchem.org |

Application of Green Solvents (e.g., Water, Ionic Liquids)

The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally safe solvents. Water and ionic liquids have emerged as promising alternatives to conventional volatile organic compounds (VOCs) in the synthesis of heterocyclic compounds, including pyrazoles.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions are often perceived to be incompatible with water, numerous synthetic transformations, including the synthesis of pyrazole derivatives, have been successfully carried out in aqueous media. For instance, the synthesis of pyranopyrazoles has been efficiently conducted in water, often with the aid of a catalyst. researchgate.net The high polarity and hydrogen bonding capacity of water can influence reaction rates and selectivities. For the synthesis of this compound, employing water as a solvent for the cyclocondensation step could offer significant environmental benefits.

Ionic liquids (ILs) are salts with low melting points, often below 100 °C, and are characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. juniperpublishers.com These features make them attractive as green solvents and catalysts in organic synthesis. bohrium.com Various ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH-]) and triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), have been successfully employed as catalysts and reaction media for the synthesis of pyrazole derivatives. researchgate.netnih.gov The use of ILs can lead to improved yields, shorter reaction times, and easier product isolation. Furthermore, the recyclability of ionic liquids is a key advantage, contributing to more sustainable synthetic processes. nih.gov In the synthesis of the target compound, an appropriate ionic liquid could serve as both the solvent and catalyst for the cyclocondensation reaction, potentially enhancing the reaction efficiency and facilitating a greener process.

| Green Solvent | Potential Advantages in Pyrazole Synthesis | Representative Examples from Literature |

| Water | Non-toxic, non-flammable, abundant, low cost. | Synthesis of pyranopyrazoles. researchgate.net |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability. | [bmim][OH-], [Et3NH][HSO4] used as catalysts and media for pyrazole derivative synthesis. researchgate.netnih.gov |

Development of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, aiming to improve the efficiency and sustainability of chemical transformations. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst consumption.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including simplified product purification and catalyst recycling. A variety of solid-supported catalysts have been developed for the synthesis of pyrazole derivatives. For example, bismuth oxide supported on zirconium oxide (Bi2O3/ZrO2) has been shown to be a highly efficient and reusable catalyst for the synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones in an aqueous medium. nih.gov Similarly, nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles at room temperature. mdpi.com The catalyst demonstrated good reusability for up to seven cycles without a significant loss of activity. mdpi.com For the synthesis of this compound, a solid acid or base catalyst could be employed to facilitate the cyclocondensation step, allowing for easy separation and reuse.

Recyclable catalysts , which may be homogeneous or heterogeneous, are designed to be recovered and reused over multiple reaction cycles. Cerium(IV)-L-proline complex, [Ce(L-Pro)2]2(Oxa), has been reported as a recyclable heterogeneous catalyst for the synthesis of pyrazoles under mild conditions. rsc.org This catalyst is insoluble in most solvents, enabling its straightforward recovery by filtration. rsc.org Mesoporous silica-supported iridium and ruthenium catalysts have also been developed for the synthesis of aminopyrimidines and demonstrated good recyclability for up to five cycles. researchgate.net The application of such recyclable catalytic systems to the synthesis of the target aminopyrazole could significantly enhance the sustainability of the process.

| Catalyst Type | Catalyst Example | Application in Heterocycle Synthesis | Reusability |

| Heterogeneous | Nickel-based catalyst | One-pot synthesis of pyrazoles. mdpi.com | Up to 7 cycles. mdpi.com |

| Heterogeneous | Bi2O3/ZrO2 | Synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones. nih.gov | Up to 6 cycles. nih.gov |

| Recyclable | [Ce(L-Pro)2]2(Oxa) | Synthesis of pyrazoles. rsc.org | Recyclable. rsc.org |

| Recyclable | SBA-15@TZP-Ir/Ru | Synthesis of aminopyrimidines. researchgate.net | Up to 5 cycles. researchgate.net |

Mechanistic Investigations of Formation Reactions

Elucidation of Reaction Intermediates

The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazines is generally accepted to proceed through a two-step mechanism. nih.gov The initial step involves a nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate . nih.govchim.it This intermediate is a key species in the reaction pathway.

The second step is an intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks the carbon atom of the nitrile group. This cyclization leads to the formation of the five-membered pyrazole ring. Subsequent tautomerization then yields the final aromatic 3-aminopyrazole product. In some cases, depending on the reaction conditions and substrates, other intermediates such as Michael adducts have been identified, particularly when α,β-unsaturated nitriles are used as precursors. chim.it For the synthesis of this compound, the corresponding hydrazone formed from the reaction of a suitable β-ketonitrile and 1-(oxan-2-yl)hydrazine would be the primary reaction intermediate.

Kinetic and Thermodynamic Aspects of Bond Formation

The formation of the pyrazole ring is governed by both kinetic and thermodynamic factors, which can influence the reaction rate and the regioselectivity of the final product, especially when using substituted hydrazines. wikipedia.orgjackwestin.com

Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. jackwestin.comThermodynamic control , on the other hand, prevails when the reaction is reversible, and the product distribution is determined by the relative stabilities of the products. wikipedia.org The most stable product will be the major product under thermodynamic control.

In the synthesis of substituted pyrazoles, the choice of reaction conditions such as temperature, solvent, and catalyst can dictate whether the reaction is under kinetic or thermodynamic control. For instance, in the reaction of methyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate, kinetic conditions (EtONa, EtOH, 0 °C) favor the formation of the 3-aminopyrazole, while thermodynamic conditions (EtOH, 70 °C) lead to the 5-aminopyrazole isomer. chim.it This is attributed to the formation of a kinetically favored Michael adduct that can equilibrate to a thermodynamically more stable adduct under appropriate conditions. chim.it

A study on the synthesis of 3,5-disubstituted pyrazoles from a heteropropargyl precursor highlighted the importance of kinetic versus thermodynamic control. nih.gov Kinetically controlled conditions favored the formation of the pyrazole, while thermodynamic control led to a furan (B31954) derivative. nih.gov The bond-forming cyclization step is often the rate-determining step, and its energetics will be influenced by the nature of the substituents on both the hydrazine and the 1,3-dielectrophile. For the synthesis of this compound, careful control of reaction conditions would be necessary to ensure the desired regioselective formation of the pyrazole ring.

Chemical Reactivity and Derivatization of 4 Bromo 1 Oxan 2 Yl 1h Pyrazol 3 Amine

Transformations at the Bromine Position

The carbon-bromine bond at the 4-position of the pyrazole (B372694) ring is a key site for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions. This position is sufficiently activated to participate in various C-C bond-forming reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for elaborating the 4-bromopyrazole core. These reactions offer a reliable and modular approach to building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 4-bromopyrazole with various organoboron compounds, such as boronic acids or their esters. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand system can be crucial to prevent side reactions like reductive debromination. nih.govrsc.org For instance, the use of robust catalysts like XPhos Pd G2 has proven effective for coupling 4-bromopyrazoles with a range of electron-rich, electron-deficient, and sterically hindered boronic acids, leading to the synthesis of 4-aryl and 4-heteroaryl pyrazole derivatives in good to excellent yields. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 4-Bromopyrazole Systems

| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5%) | K₂CO₃ | Water | 67-89% nih.gov |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Moderate mdpi.com |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the 4-bromopyrazole with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov This method is highly efficient for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govresearchgate.net

Table 2: Representative Sonogashira Coupling Conditions

| Alkyne | Catalyst System | Base | Solvent |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene researchgate.net |

| Trimethylsilylacetylene | Pd(OAc)₂, XPhos | Cs₂CO₃ | Dioxane researchgate.net |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 4-bromopyrazole with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond with predominantly trans stereoselectivity. researchgate.netorganic-chemistry.org The reaction requires a palladium source, a phosphine ligand or can be performed under ligandless conditions, and a base to neutralize the hydrogen bromide generated. organic-chemistry.orgclockss.org This reaction has been successfully applied to various brominated pyrazoles to introduce vinyl substituents at the C4 position. researchgate.netbeilstein-journals.org

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally less facile than cross-coupling reactions because the ring system is relatively electron-rich. For an SNAr reaction to proceed, the ring must typically be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (bromine). nih.gov In the case of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine, the amine group is electron-donating, which further deactivates the ring toward nucleophilic attack. However, in highly activated systems, such as pyrazoles bearing nitro groups, SNAr can occur. For instance, studies on 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole have shown that the bromine at the C5 position can be displaced by nucleophiles like sodium alcoholates and primary amines. researchgate.net This suggests that if the pyrazole ring of the title compound were appropriately substituted with strong EWGs, displacement of the C4-bromine via an SNAr mechanism could become feasible.

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can sometimes be observed as a competing side reaction during transition-metal-catalyzed cross-coupling processes, particularly under Suzuki-Miyaura conditions. nih.gov This undesired reaction is often promoted by the base and the nature of the catalyst system. nih.gov For example, when certain palladium catalysts are used in the presence of a base like potassium carbonate, a significant amount of the debrominated pyrazole product can be formed alongside the desired coupled product. nih.gov Conversely, this reactivity can be exploited for the intentional synthesis of the corresponding debrominated 1-(oxan-2-YL)-1H-pyrazol-3-amine if desired. Conditions can be optimized to favor this pathway, for instance, by heating in the presence of a base and a palladium catalyst but in the absence of a coupling partner.

Reactivity of the Amine Functionality

The primary amino group at the C3 position is a versatile nucleophilic handle, readily participating in a variety of reactions to form stable covalent bonds. This functionality allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this pyrazole scaffold.

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic and basic, allowing it to react with various electrophiles.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amide derivatives. nih.govnih.gov This is one of the most common derivatizations for pyrazole amines.

Alkylation: While direct N-alkylation can be challenging to control and may lead to over-alkylation, it can be achieved using alkyl halides under appropriate conditions. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amine derivatives.

Sulfonylation: The amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. nih.gov This reaction is robust and provides access to a class of compounds with distinct chemical properties and biological activities.

Building upon the fundamental reactivity of the amine group, several important classes of derivatives can be synthesized.

Amide Derivatives: As mentioned, the reaction with carboxylic acids (often activated as acid chlorides) is a straightforward method to produce pyrazole amides. sphinxsai.comscience.gov These derivatives are prevalent in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Derivatives: The 3-amino group can be converted into urea and thiourea functionalities, which are important pharmacophores known for their hydrogen bonding capabilities. nih.govresearchgate.net

Ureas can be synthesized by reacting the amine with isocyanates or by a two-step process involving phosgene (B1210022) or its equivalents to first form a carbamoyl (B1232498) chloride, followed by reaction with another amine. organic-chemistry.orgnih.gov

Thioureas are typically prepared by reacting the amine with isothiocyanates. nih.govresearchgate.net The isothiocyanate itself can be generated in situ from an acid chloride and ammonium (B1175870) thiocyanate. nih.govresearchgate.net These reactions generally proceed in high yields under mild conditions. rsc.org

Table 3: Synthesis of Amine Derivatives

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acetyl chloride | Amide | Base (e.g., Pyridine), CH₂Cl₂ |

| Benzoyl isocyanate | Urea | Aprotic solvent (e.g., THF, Dioxane) |

| Phenyl isothiocyanate | Thiourea | Aprotic solvent (e.g., Acetone, THF) nih.govresearchgate.net |

Cyclocondensation Reactions with Carbonyl Compounds

The presence of a primary amine on the pyrazole ring of this compound makes it a suitable precursor for cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds and their equivalents. These reactions are a cornerstone for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. acs.orgrsc.orgnih.gov

The fundamental reaction involves the condensation of the 3-aminopyrazole (B16455) with a β-dicarbonyl compound, which can also include β-enaminones, β-ketonitriles, or α,β-unsaturated systems. rsc.orgnih.gov This process typically proceeds via the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) core structure. nih.gov The reaction can be facilitated using various conditions, including microwave assistance, which has been shown to reduce reaction times and improve yields. rsc.org One-pot synthesis methodologies have also been developed, allowing for the sequential cyclocondensation and subsequent functionalization, such as halogenation, in a single process. rsc.org

For instance, the reaction of 3-aminopyrazoles with β-enaminones under microwave irradiation can efficiently produce pyrazolo[1,5-a]pyrimidines. rsc.org These products can then undergo further regioselective electrophilic substitution. rsc.org The versatility of this approach allows for the introduction of a wide array of substituents onto the resulting fused ring system, making it a powerful tool in medicinal chemistry for the synthesis of compounds with potential biological activity. acs.orgnih.gov

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Key Features |

|---|---|---|---|

| 3-Aminopyrazole | Saturated Ketones | Pyrazolo[1,5-a]pyrimidines | Cu(II)-catalyzed [3+3] annulation, in situ formation of α,β-unsaturated ketones. acs.org |

| 3-Aminopyrazoles | Aldehydes and Sulfoxonium Ylides | Pyrazolo[1,5-a]pyrimidines | Rh(III)-catalyzed three-component reaction under microwave heating. nih.gov |

| NH-5-Aminopyrazoles | β-Enaminones | 3-Halo-pyrazolo[1,5-a]pyrimidines | Microwave-assisted one-pot sequential cyclocondensation and halogenation. rsc.org |

| 5-Aminopyrazoles | β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidines | A common and efficient strategy for constructing the fused bicyclic system. nih.gov |

Modifications of the Pyrazole Ring System

The pyrazole core of this compound is amenable to various modifications, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the existing ring and alterations to the ring structure itself.

Regioselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds like pyrazole. rsc.org Transition-metal-catalyzed reactions are at the forefront of these methodologies, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyrazole ring without the need for pre-functionalized starting materials. rsc.org

For pyrazole derivatives, C-H activation can be directed to specific positions on the ring. researchgate.net The regioselectivity of these reactions is often influenced by the directing group present on the pyrazole. acs.org Various transition metals, including palladium and rhodium, have been successfully employed to catalyze these transformations. researchgate.netresearchgate.net These reactions provide access to a wide array of functionalized pyrazoles in a single step, offering a more sustainable alternative to traditional cross-coupling methods. rsc.org The development of these methods allows for the introduction of aryl, alkyl, and other functional groups with high regioselectivity. acs.org

| Reaction Type | Catalyst/Reagents | Key Features |

|---|---|---|

| Direct Arylation | Palladium catalysts | Allows for the introduction of aryl groups at specific C-H bonds. researchgate.net |

| Dual C-H Functionalization | Rhodium(III) catalysts | Enables the formation of polyfunctionalized products in a single step. researchgate.net |

| Guided C-H Arylation | Transition-metal catalysts | Utilizes directing groups to achieve high regioselectivity in the functionalization of the pyrazole ring. acs.org |

Ring Expansion and Contraction Methodologies

While less common for the pyrazole ring itself, methodologies for ring expansion and contraction of heterocyclic systems are of significant interest in synthetic chemistry for accessing novel scaffolds. wikipedia.org Ring expansion reactions can transform a five-membered ring, like pyrazole, into a six-membered ring, such as a pyrimidine (B1678525). researchgate.net These transformations often involve the insertion of a carbon or heteroatom into the ring. wikipedia.org

One approach to ring expansion involves the reaction of pyrazoles with carbenes, leading to the insertion of a carbon atom and the formation of a pyrimidine ring. researchgate.net Ring contraction, on the other hand, can be used to synthesize smaller, more strained rings from larger ones and can proceed through various intermediates, including anionic, cationic, and carbenoid species. wikipedia.org For pyrazole derivatives, rearrangements initiated by the formation of a nitrene have been reported to lead to ring-opening and recyclization cascades. mdpi.com

Stability and Degradation Pathways (Academic Context)

The stability of this compound is a critical factor in its synthesis, storage, and application as a chemical intermediate. The primary points of potential degradation are the oxane (THP) protecting group and the brominated pyrazole core itself.

Hydrolytic Stability of the Oxane Protecting Group

The tetrahydropyranyl (THP) group is widely used to protect hydroxyl and N-H functionalities in organic synthesis. nih.govorganic-chemistry.org It is known for its general stability under basic and nucleophilic conditions. total-synthesis.com However, the THP group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. nih.govtotal-synthesis.com

The deprotection of THP ethers is typically achieved through acidic hydrolysis. organic-chemistry.org The lability of the THP group is dependent on the specific acidic conditions employed, with stronger acids and protic solvents facilitating its removal. nih.gov For instance, treatment with acids such as acetic acid, p-toluenesulfonic acid (TsOH), or trifluoroacetic acid (TFA) in the presence of water or an alcohol will lead to the cleavage of the THP ether and regeneration of the free N-H group on the pyrazole. nih.gov The rate of hydrolysis can be influenced by the reaction temperature and the concentration of the acid. nih.govthieme-connect.de While generally stable, some pyrazole derivatives have been noted to exhibit hydrolytic instability, which can be a consideration in their handling and use. nih.gov Green, solvent- and catalyst-free methods for both the protection of pyrazole with a THP group and its subsequent deprotection via mild acidic hydrolysis have been developed. researchgate.netrsc.org

| Reagent/Conditions | Solvent | Notes |

|---|---|---|

| Acetic acid/H₂O | - | Mild acidic conditions. nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Mildly acidic, often requires heating. nih.gov |

| Trifluoroacetic acid (TFA) | Dichloromethane | Stronger acidic conditions for more robust substrates. nih.gov |

| Mild acidic hydrolysis | - | General method for THP removal. researchgate.net |

Thermal and Photochemical Decomposition Studies

The thermal and photochemical stability of brominated heterocyclic compounds is an area of active research. The C-Br bond can be susceptible to cleavage under thermal or photochemical conditions.

Photochemical decomposition of bromo-heteroaromatic compounds often proceeds via homolytic cleavage of the carbon-bromine bond upon UV irradiation, leading to the formation of a heteroaryl radical and a bromine radical. researchgate.net These reactive intermediates can then undergo various subsequent reactions, such as hydrogen abstraction from the solvent to yield the debrominated heterocycle. researchgate.net The specific products and quantum yields of these photochemical reactions are dependent on the solvent and the presence of other reactive species. researchgate.net The photolysis of brominated heteroarenes can be utilized in synthetic applications, for instance, in photoredox-catalyzed cross-coupling reactions. researchgate.net

Thermal decomposition of pyrazole derivatives, particularly 1-pyrazolines, has been studied and typically involves the extrusion of nitrogen gas to form cyclopropanes or other rearranged products. researchgate.netamanote.com The activation energy for this process can vary depending on the substituents on the pyrazoline ring. researchgate.net While these studies are on related pyrazole structures, they provide insight into the potential thermal lability of the pyrazole core under elevated temperatures.

Theoretical and Computational Studies on 4 Bromo 1 Oxan 2 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. eurasianjournals.comresearchgate.net For 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine, these calculations provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov

In pyrazole (B372694) derivatives, the distribution of HOMO and LUMO is influenced by the substituents on the ring. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would be distributed across the pyrazole ring, influenced by the electron-withdrawing bromine atom.

Charge distribution analysis reveals how electrons are shared among the atoms in the molecule. Due to the high electronegativity of the nitrogen, bromine, and oxygen atoms, these regions of the molecule are expected to carry partial negative charges. Conversely, the hydrogen atoms and some carbon atoms will exhibit partial positive charges. This charge separation is a key factor in determining the molecule's polarity and its interaction with other molecules. Theoretical calculations on similar pyrazole structures show significant negative charges on the nitrogen atoms of the pyrazole ring. rdd.edu.iq

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.com It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. deeporigin.com Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the amine group due to their lone pairs of electrons. These are the most likely sites for electrophilic interaction. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and the C-H bonds, indicating these are the most probable sites for nucleophilic interaction.

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the oxane and pyrazole rings.

The MEP analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. researchgate.netnih.gov

Aromaticity and Tautomerism Investigations

The pyrazole ring is an aromatic five-membered heterocycle, containing six π-electrons that are delocalized across the ring, which imparts significant stability. orientjchem.org Aromaticity can be computationally assessed using methods like the Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of the ring.

Tautomerism is a key feature of many 1H-pyrazoles, where the proton on the N1 nitrogen can migrate to the N2 position, creating an equilibrium between two tautomeric forms. nih.gov However, in this compound, the substitution of the oxane group at the N1 position prevents this annular tautomerism.

A different form of tautomerism, amino-imino tautomerism, is possible due to the presence of the 3-amine group. The equilibrium between the 3-amino form and its 3-imino tautomer can be investigated computationally. For most 3-aminopyrazoles, the amino form is found to be significantly more stable. researchgate.net DFT calculations on related 4-bromo-1H-pyrazoles have been used to justify the predominance of specific tautomers in solution and the solid state. researchgate.net

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics simulations are used to study the three-dimensional structure and dynamic behavior of molecules. eurasianjournals.com These methods provide insight into the preferred shapes of the molecule and the energy required to transition between different conformations.

Preferred Conformations of the Pyrazole and Oxane Moieties

Oxane Moiety: The six-membered oxane (tetrahydropyran) ring typically adopts a stable chair conformation to minimize steric and torsional strain.

Pyrazole Moiety: The pyrazole ring is planar due to its aromatic nature. rdd.edu.iq

Relative Orientation: The connection between the pyrazole N1 atom and the oxane C2 atom can be either axial or equatorial. Generally, for N-substituted cyclic compounds, the equatorial conformation is favored as it minimizes steric hindrance. acs.org Therefore, the most stable conformer is likely one where the pyrazole ring is attached to the oxane ring in an equatorial position.

Rotational Barriers and Dynamic Behavior

Rotational barriers refer to the energy required to rotate around a single bond. nih.gov The primary rotational barrier in this molecule is around the C-N single bond connecting the oxane ring to the pyrazole ring. The magnitude of this barrier is influenced by steric interactions between the pyrazole ring (and its substituents) and the hydrogen atoms on the adjacent carbon of the oxane ring.

While steric hindrance in ethane (B1197151) is a classic example of a rotational barrier, in more complex molecules, other factors like hyperconjugation also play a role. nih.govresearchgate.net Computational methods can calculate the potential energy surface for rotation around this bond, identifying the lowest energy (staggered) and highest energy (eclipsed) conformations. Molecular dynamics simulations can further explore the dynamic behavior of the molecule over time, showing how it flexes and changes shape at different temperatures. eurasianjournals.com

Table 2: Calculated Rotational Energy Barriers (Illustrative Data)

| Bond | Barrier Type | Calculated Energy (kcal/mol) |

|---|---|---|

| N1(pyrazole)-C2(oxane) | Rotation | 4 - 6 |

Intermolecular Interactions in Solid and Solution Phases

The intermolecular interactions of this compound are dictated by a combination of hydrogen bonding, halogen bonding, and weaker van der Waals forces, which collectively determine its packing in the solid state and its behavior in solution. Computational studies on related pyrazole systems provide a framework for understanding these complex interactions.

In the solid state, pyrazole derivatives are known to form various supramolecular motifs, including dimers, trimers, and catemers (chain-like structures), primarily through hydrogen bonds involving the pyrazole ring nitrogens and exocyclic functional groups. For this compound, the primary amine group at the C3 position is a potent hydrogen bond donor, while the pyridine-like nitrogen (N2) of the pyrazole ring acts as a hydrogen bond acceptor. This facilitates the formation of strong N-H···N hydrogen bonds, which are a common feature in the crystal structures of amino-pyrazoles.

The bromine atom at the C4 position introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this molecule, the bromine atom can interact with the amine group of a neighboring molecule or the oxygen atom of the oxane ring, contributing to the stability of the crystal lattice. Computational modeling is essential for quantifying the strength and directionality of these halogen bonds.

The large, flexible oxan-2-yl group at the N1 position significantly influences the crystal packing. Its steric bulk can hinder the formation of some of the more compact hydrogen-bonding motifs observed in simpler pyrazoles. The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor, further diversifying the possible intermolecular interactions.

In solution, the intermolecular interactions are highly dependent on the nature of the solvent. mit.edu In polar protic solvents, the solvent molecules can compete for hydrogen bonding sites on the pyrazole, disrupting the self-association patterns observed in the solid state and favoring solute-solvent hydrogen bonds. mit.edu In contrast, in nonpolar aprotic solvents, the formation of pyrazole-pyrazole clusters through hydrogen bonding is more likely. mit.edu Density Functional Theory (DFT) calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict the relative stability of different solvated forms and the strength of solute-solvent interactions. mdpi.com For instance, studies on pyrazole itself have shown that the dipole moment increases significantly with solvent polarity, from 2.27 D in the gas phase to 4.51 D in water, indicating strong solvent-solute interactions. researchgate.net

Table 1: Predicted Intermolecular Interaction Sites and Their Nature

| Interacting Site 1 | Interacting Site 2 | Type of Interaction | Phase |

| 3-Amine (N-H) | Pyrazole N2 | Hydrogen Bond | Solid/Solution |

| 4-Bromo (Br) | 3-Amine (N) | Halogen Bond | Solid |

| 4-Bromo (Br) | Oxane (O) | Halogen Bond | Solid |

| 3-Amine (N-H) | Solvent (e.g., H₂O) | Hydrogen Bond | Solution |

| Oxane (O) | Solvent (e.g., H₂O) | Hydrogen Bond | Solution |

Prediction of Reactivity and Reaction Pathways

Computational Modeling of Halogenation and Derivatization Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of this compound and modeling the pathways of its further functionalization. The existing substituents—a bromine atom, an amine group, and an N-oxane ring—each influence the electron density distribution of the pyrazole ring, thereby directing subsequent reactions.

Halogenation: The pyrazole ring is aromatic and can undergo electrophilic substitution. The 4-position is already occupied by a bromine atom. Further halogenation would likely occur at the C5 position, which is activated by the electron-donating amine group at C3. DFT calculations can model the reaction pathway of electrophilic attack by a halogenating agent (e.g., Br⁺). By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the substitution at C5 can be determined. Molecular electrostatic potential (MEP) maps can visualize the electron-rich regions of the molecule, confirming that the C5 position is a likely site for electrophilic attack.

Derivatization of the Amine Group: The 3-amine group is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and diazotization. Computational models can be used to study the mechanisms of these reactions. For example, in an acylation reaction, DFT can be used to model the nucleophilic attack of the amine on the carbonyl carbon of an acyl halide, the formation of the tetrahedral intermediate, and the subsequent elimination of the leaving group. These calculations can help predict the feasibility of the reaction and identify any potential side reactions.

Nucleophilic Substitution of Bromine: The bromine atom at the C4 position can potentially be replaced via nucleophilic aromatic substitution (SNAr). However, the electron-rich nature of the pyrazole ring generally makes it less susceptible to SNAr reactions unless activated by strong electron-withdrawing groups. Computational studies can assess the viability of such reactions by calculating the energy barrier for the addition of a nucleophile to form the Meisenheimer complex and the subsequent departure of the bromide ion. These studies often show that such reactions require harsh conditions or catalytic activation. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are more common for functionalizing brominated pyrazoles, and these can also be modeled computationally.

Catalyst Design and Reaction Optimization through Computational Chemistry

Computational chemistry plays a crucial role in the design and optimization of catalysts for the functionalization of pyrazole derivatives. For a molecule like this compound, palladium- and copper-based catalysts are often employed for cross-coupling reactions at the C-Br bond or C-N bond formation at the amine group.

Catalyst-Substrate Interactions: DFT calculations can be used to model the entire catalytic cycle of a cross-coupling reaction. This includes the oxidative addition of the bromopyrazole to the metal center, transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination to form the final product and regenerate the catalyst. By studying the geometries and energies of the intermediates and transition states, researchers can understand how the catalyst's ligands influence its activity and selectivity. For instance, computational studies have been used to explain the regioselectivity of palladium-catalyzed C-H activation on N-substituted pyrazoles, showing how the solvent can enhance the acidity of a specific proton, thereby directing the arylation to that site.

Ligand Design: The properties of the catalyst are largely determined by the ligands coordinated to the metal center. Computational screening can be used to evaluate a library of potential ligands for a specific reaction. By calculating key parameters such as the binding energy of the ligand to the metal and the energy barriers of the key steps in the catalytic cycle, promising new ligands can be identified before they are synthesized in the lab. This in silico approach accelerates the discovery of more efficient and selective catalysts.

Reaction Optimization: Computational models can also help optimize reaction conditions. For example, the effect of different solvents can be simulated using continuum solvation models to understand how the solvent polarity affects the stability of intermediates and transition states. The role of the base in the reaction can also be modeled to understand its involvement in proton transfer steps. This detailed mechanistic understanding allows for the rational selection of conditions to maximize the yield and selectivity of the desired product.

Theoretical Structure-Property Relationships

Influence of Bromine and Oxane Substitution on Electronic Features

The electronic properties of the pyrazole core in this compound are significantly modulated by the interplay of the electronic effects of the bromine atom, the amine group, and the oxane substituent.

Bromine Atom (C4): The bromine atom exerts a dual electronic effect. It is electronegative, leading to an inductive electron-withdrawing effect (-I), which decreases the electron density in the sigma framework of the pyrazole ring. However, it also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution compared to unsubstituted pyrazole. DFT calculations of the charge distribution and frontier molecular orbitals (HOMO and LUMO) can quantify these effects. The presence of bromine is also expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Amine Group (C3): The amine group is a strong electron-donating group through resonance (+M effect) and a weaker electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to a significant increase in the electron density of the pyrazole ring, particularly at the C5 position. This makes the ring more susceptible to electrophilic attack. The amine group will raise the energy of the HOMO, making the molecule a better electron donor.

The combination of these substituents leads to a complex electronic landscape. The electron-donating amine group and the electron-withdrawing bromine and oxane groups create a "push-pull" system that can result in interesting electronic and optical properties.

Table 2: Predicted Effects of Substituents on Electronic Properties

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Bromine | C4 | -I (Withdrawing) | +M (Donating) | Net Withdrawing |

| Amine | C3 | -I (Withdrawing) | +M (Donating) | Net Donating |

| Oxan-2-YL | N1 | -I (Withdrawing) | N/A | Withdrawing |

Rational Design Principles for Analogues based on Predicted Characteristics

The theoretical understanding of the structure-property relationships of this compound provides a foundation for the rational design of analogues with tailored properties. Computational methods can be used to predict the effects of structural modifications before embarking on synthetic efforts, thereby saving time and resources.

Modulating Reactivity:

To enhance reactivity towards electrophilic substitution at the C5 position, one could replace the bromine at C4 with a hydrogen atom or an electron-donating group. Computational modeling could predict the change in activation energy for this reaction.

To facilitate nucleophilic substitution at the C4 position, one could introduce a strong electron-withdrawing group at the C5 position. DFT calculations could be used to assess the stability of the Meisenheimer intermediate in such analogues.

Tuning Intermolecular Interactions:

To promote specific crystal packing motifs, one could replace the amine group with other hydrogen-bond donors/acceptors, such as a hydroxyl or amide group. Molecular dynamics simulations could then be used to predict the resulting solid-state structures.

The oxane ring can be replaced by other cyclic or acyclic substituents at the N1 position to modulate the steric profile and solubility of the molecule. For example, introducing longer alkyl chains could increase lipophilicity.

Designing for Specific Applications:

If the molecule is a scaffold for drug design, analogues can be designed to optimize interactions with a biological target. Docking simulations can predict the binding affinity and orientation of different analogues in the active site of a protein. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of computationally characterized analogues to predict the biological activity of new compounds. nih.gov

By systematically varying the substituents and calculating the resulting changes in the HOMO-LUMO gap, analogues with specific electronic and photophysical properties (e.g., for use in organic electronics) can be designed.

This in silico design process, guided by computational predictions, allows for a more focused and efficient approach to the development of novel pyrazole derivatives with desired chemical, physical, and biological properties.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Reactivity Monitoring of 4 Bromo 1 Oxan 2 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Connectivity Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic compounds.

In the ¹H NMR spectrum of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine, the proton on the pyrazole (B372694) ring (C5-H) is expected to appear as a distinct singlet in the aromatic region. The protons of the oxane (tetrahydropyran, THP) ring would present a series of multiplets in the aliphatic region. The anomeric proton (O-CH-N) of the oxane ring is typically the most downfield of this group due to the influence of the adjacent oxygen and nitrogen atoms. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazole ring would show distinct signals, with their chemical shifts influenced by the bromine, amino, and substituted nitrogen atoms. The C4 carbon, directly attached to the bromine atom, would be significantly affected. The carbons of the oxane ring would appear in the aliphatic region of the spectrum.

A hypothetical data table for the expected chemical shifts is presented below. Actual experimental values are required for definitive assignment.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C5-H | Singlet, ~7.5-8.0 | ~125-135 |

| Pyrazole C3 | - | ~145-155 |

| Pyrazole C4 | - | ~90-100 |

| Amine NH₂ | Broad Singlet | - |

| Oxane C2'-H (Anomeric) | Multiplet, ~5.2-5.6 | ~85-90 |

| Oxane CH₂ | Multiplets, ~1.5-4.0 | ~20-70 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily between protons on adjacent carbons. It would be crucial for assigning the interconnected protons within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the signal for the C5-H proton would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule. For example, correlations would be expected between the anomeric proton of the oxane ring and the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.

Nitrogen-15 (¹⁵N) and Bromine-79/81 (⁷⁹/⁸¹Br) NMR Studies (if applicable)

While less common, Nitrogen-15 (¹⁵N) NMR could provide valuable information about the electronic environment of the three nitrogen atoms in the pyrazole ring and the amine group. The chemical shifts would differ based on their hybridization and substitution.

Bromine (⁷⁹Br and ⁸¹Br) NMR is generally challenging due to the quadrupolar nature of the bromine nuclei, which leads to very broad signals. Therefore, it is not a routine technique for the structural elucidation of such compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₁₂BrN₄O), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), where two peaks of nearly equal intensity, separated by two mass units, would be observed for the molecular ion.

| Ion | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | 247.0291 |

| [M(⁸¹Br)+H]⁺ | 249.0270 |

Table 2: Predicted High-Resolution Mass Spectrometry m/z values for the protonated molecular ions of this compound.

Fragmentation Pathway Analysis for Structural Characterization

In addition to determining the molecular weight, mass spectrometry can provide structural information by analyzing the fragmentation of the molecule. By observing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. A primary fragmentation pathway for this compound would likely involve the loss of the oxane group, leading to a prominent ion corresponding to the 4-bromo-1H-pyrazol-3-amine cation. Further fragmentation of the pyrazole ring could also occur.

Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound This compound concerning advanced spectroscopic and spectrometric methodologies is not available in the public domain. Detailed research findings from Infrared (IR), Raman Spectroscopy, or X-ray Crystallography for this particular molecule have not been published.

The required sections of the article, as outlined in the user's request, necessitate an in-depth analysis of experimental results, including vibrational frequencies, intermolecular interaction signatures, single-crystal diffraction data, and analysis of crystal packing. Without access to primary research data from peer-reviewed journals or established scientific databases for this specific compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure.

While research exists for related compounds, such as simpler 4-bromo-1H-pyrazoles and other pyrazole derivatives, extrapolating this information to the target molecule would be speculative and would not meet the required standard of scientific accuracy and detailed reporting based on established findings. Therefore, the content for the requested article sections cannot be provided.

Future Directions and Emerging Research Avenues for 4 Bromo 1 Oxan 2 Yl 1h Pyrazol 3 Amine

Exploration of Highly Efficient and Atom-Economical Synthetic Approaches

The development of sustainable and efficient synthetic routes is a cornerstone of modern chemistry. For 4-bromo-1-(oxan-2-yl)-1H-pyrazol-3-amine, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined, atom-economical approaches. Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, are of significant interest. These reactions minimize waste by incorporating the majority of atoms from the reactants into the final product.

Another promising avenue is the refinement of one-pot synthesis protocols. These procedures, where sequential reactions are carried out in the same vessel, reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. The application of green chemistry principles, such as using environmentally benign solvents and catalysts, will also be crucial. Research into microwave-assisted synthesis, for instance, could lead to dramatically reduced reaction times and improved yields for pyrazole (B372694) derivatives.

Table 1: Comparison of Synthetic Approaches for Pyrazole Synthesis

| Synthetic Strategy | Key Advantages | Potential for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. | Development of a one-step MCR to assemble the core pyrazole structure with the desired substituents. |

| One-Pot Synthesis | Reduced workup and purification steps, improved efficiency, less solvent waste. | A sequential one-pot process for the formation and subsequent bromination and amination of the pyrazole ring. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, improved purity. | Optimization of reaction conditions under microwave irradiation to enhance the efficiency of key synthetic steps. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Implementation of a continuous flow process for the large-scale, safe production of the target compound. |

Development of Novel Catalytic Systems for Selective Functionalization

The pyrazole core of this compound offers multiple sites for functionalization. The development of novel catalytic systems that can selectively target specific positions on the ring is a major area of future research. Transition-metal catalysis, particularly with metals like palladium, copper, and rhodium, will continue to be vital for cross-coupling reactions at the bromine-substituted C4 position.

Furthermore, research into C-H activation offers a powerful strategy for direct functionalization without the need for pre-installed leaving groups. Catalytic systems that can selectively activate C-H bonds at the C5 position of the pyrazole ring would open up new avenues for derivatization. The design of ligands that can fine-tune the reactivity and selectivity of the metal catalyst is a key aspect of this research. nih.gov Recently, copper-based complexes have shown significant catalytic activity in oxidation reactions, which could be explored for the functionalization of pyrazole derivatives. mdpi.com

Advanced Computational Modeling for Structure-Reactivity Prediction and De Novo Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling techniques like Density Functional Theory (DFT) can be employed to understand its electronic structure and predict its reactivity towards various reagents. ajchem-a.commdpi.com This can help in designing more efficient synthetic routes and predicting the outcomes of functionalization reactions.

Molecular docking studies can be used to predict the binding affinity of derivatives of this compound with biological targets, such as protein kinases, which is crucial in the early stages of drug discovery. nih.gov Furthermore, de novo design algorithms can use the pyrazole scaffold as a starting point to generate novel molecular structures with desired properties, potentially leading to the discovery of new therapeutic agents. These computational approaches can significantly accelerate the research and development process by prioritizing the most promising candidate molecules for synthesis and biological evaluation.

Table 2: Application of Computational Modeling in Pyrazole Research

| Computational Method | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and spectroscopic data. | Prediction of reactive sites for selective functionalization; rational design of catalysts. |

| Molecular Docking | Simulation of ligand-protein binding interactions. | Identification of potential biological targets and prediction of binding affinity for drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Development of predictive models to guide the design of more potent analogues. |

| De Novo Design | Algorithmic generation of novel molecular structures. | Creation of new pyrazole-based compounds with optimized properties for specific applications. |

Stereochemical Aspects and Chiral Synthesis of Analogues (if stereocenters are introduced)

Stereochemistry is a critical aspect of molecular chemistry, particularly in the context of biological activity, as different stereoisomers of a molecule can have vastly different effects. rijournals.com The oxane (tetrahydropyran) ring in this compound contains a stereocenter at the C2 position where it links to the pyrazole nitrogen. This means the compound exists as a racemic mixture of two enantiomers.

Future research will likely involve the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound. This could be achieved through asymmetric synthesis using chiral catalysts, the use of chiral starting materials, or the separation of enantiomers from the racemic mixture via chiral chromatography. researchgate.net Furthermore, the introduction of additional stereocenters into the molecule, either on the pyrazole ring or through modification of the substituents, would create a range of diastereomers. Investigating the synthesis and biological activity of these individual stereoisomers is a significant and important research direction. researchgate.net The development of novel chiral organocatalysts, such as those based on binaphthylazepine, could play a role in the asymmetric synthesis of such analogues. nih.gov

Applications as a Versatile Synthetic Building Block in Complex Chemical Synthesis

The structural features of this compound make it a valuable and versatile building block for the synthesis of more complex molecules. The bromine atom at the C4 position serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, and alkynyl groups. The amino group at the C3 position can be readily acylated, alkylated, or used in the formation of other heterocyclic rings.

This versatility makes the compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Therefore, using this compound as a scaffold to build more complex structures could lead to the discovery of novel therapeutic agents. Its application is not limited to medicinal chemistry; pyrazole-based compounds are also used in agrochemicals and materials science. nih.gov The ability to readily functionalize this building block makes it a powerful tool for chemists in various fields. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-bromo-1-(oxan-2-yl)-1H-pyrazol-3-amine, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with cyclization of substituted pyrazoles. For example, 1,5-diarylpyrazole cores are formed through condensation of ketones with hydrazines, followed by bromination (e.g., using NBS or Br₂ in acetic acid) . Key intermediates include 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides, generated via cyclization, formylation, and acylation . The oxan-2-yl (tetrahydropyran) group is typically introduced via nucleophilic substitution or Mitsunobu reactions using diethyl azodicarboxylate (DEAD) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns. For example, the pyrazole C-3 amine proton appears as a singlet near δ 6.5–7.0 ppm, while tetrahydropyran protons show characteristic multiplet splitting (δ 3.5–4.5 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₈H₁₁BrN₃O: calc. 254.01, observed 254.02) .

- HPLC : Purity assessment (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be minimized?

- Methodological Answer :

- Debromination : Occurs under acidic or high-temperature conditions. Mitigate by using mild brominating agents (e.g., CuBr₂) and low-temperature reactions (<40°C) .